molecular formula C16H19BFNO4 B1488565 (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid CAS No. 1704081-52-6

(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid

Cat. No.: B1488565
CAS No.: 1704081-52-6
M. Wt: 319.1 g/mol
InChI Key: NXUGHIGDSPEPQS-UHFFFAOYSA-N
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Description

(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C16H19BFNO4 and its molecular weight is 319.1 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts in these reactions.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the boronic acid compound interacts with a palladium catalyst. The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to palladium .

Biochemical Pathways

The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of complex organic compounds .

Result of Action

As a potential reagent in suzuki-miyaura cross-coupling reactions, the compound could contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic compounds .

Action Environment

The action of (3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid, like other boronic acids used in Suzuki-Miyaura cross-coupling reactions, is influenced by the reaction conditions. These reactions are known for their mild and functional group tolerant conditions . The stability of the boronic acid compound also plays a crucial role in its efficacy .

Biochemical Analysis

Biochemical Properties

(3-(((2,4-Dimethoxybenzyl)amino)methyl)-5-fluorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound is known to interact with serine proteases, forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a valuable tool in studying protease functions and developing protease inhibitors .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can modulate gene expression by inhibiting transcription factors and altering cellular metabolism by affecting key metabolic enzymes. These effects highlight the potential of this compound in therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, particularly serine proteases, forming a reversible covalent bond. This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly in the presence of light and oxygen. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and off-target interactions. These findings underscore the importance of careful dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and clearance from the body. The compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the complex metabolic profile of this compound .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is crucial for optimizing the therapeutic potential of this compound .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound is often directed to specific compartments or organelles, where it exerts its biochemical effects. These localization patterns are essential for understanding the precise mechanisms of action of this compound and optimizing its use in research and therapy .

Properties

IUPAC Name

[3-[[(2,4-dimethoxyphenyl)methylamino]methyl]-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BFNO4/c1-22-15-4-3-12(16(8-15)23-2)10-19-9-11-5-13(17(20)21)7-14(18)6-11/h3-8,19-21H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUGHIGDSPEPQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)CNCC2=C(C=C(C=C2)OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.